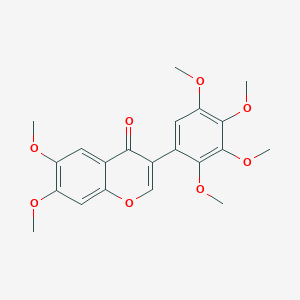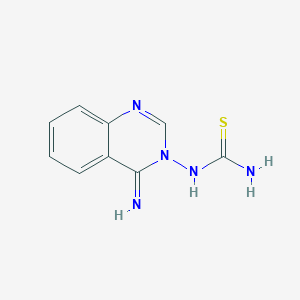![molecular formula C16H13BrN6O3 B11046880 7-[(6-bromo-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11046880.png)
7-[(6-bromo-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[(6-bromo-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by its unique structure, which includes a quinazolinone moiety and a purine derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(6-bromo-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common method involves the nucleophilic reaction of a quinazolinone derivative with a purine derivative. The reaction is often carried out in the presence of a base such as sodium bicarbonate (NaHCO₃) in a solvent like dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. .
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO)
Bases: Sodium bicarbonate (NaHCO₃), potassium carbonate (K₂CO₃)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties, making it valuable in the development of new materials and catalysts .
Biology
In biological research, the compound has shown potential as an inhibitor of certain enzymes and receptors. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic applications .
Medicine
The compound’s medicinal applications are being explored, particularly in the treatment of bacterial infections and inflammatory diseases. Its quinazolinone moiety is known for its antimicrobial and anti-inflammatory properties .
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and pharmaceuticals. Its stability and reactivity make it suitable for various manufacturing processes .
Mécanisme D'action
The mechanism of action of 7-[(6-bromo-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating biological pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of inflammatory responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-butyl 2-(6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)acetate
- 2-(6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid
- 4-(6-bromo-4-oxo-3,4-dihydroquinazolin-2-yl)butanoic acid
Uniqueness
Compared to similar compounds, 7-[(6-bromo-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione stands out due to its dual structure, combining both quinazolinone and purine moieties.
Propriétés
Formule moléculaire |
C16H13BrN6O3 |
|---|---|
Poids moléculaire |
417.22 g/mol |
Nom IUPAC |
7-[(6-bromo-4-oxo-3H-quinazolin-2-yl)methyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C16H13BrN6O3/c1-21-13-12(15(25)22(2)16(21)26)23(7-18-13)6-11-19-10-4-3-8(17)5-9(10)14(24)20-11/h3-5,7H,6H2,1-2H3,(H,19,20,24) |
Clé InChI |
BLNHLLNEOUBAGA-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3=NC4=C(C=C(C=C4)Br)C(=O)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-(1,3-benzodioxol-5-yl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate](/img/structure/B11046797.png)
![2-[2-(2-Morpholinoacetyl)hydrazino]-N~1~-(4-phenyl-1,3-thiazol-2-YL)acetamide](/img/structure/B11046811.png)
![Methyl 6-({2-[(3-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-3-[(trifluoroacetyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B11046826.png)
![4-fluoro-N-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide](/img/structure/B11046827.png)
![4-chloro-N-[(2E)-5-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide](/img/structure/B11046833.png)
![4-{[6-(1-Ethyl-3-methyl-1H-pyrazol-5-YL)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-3-YL]methyl}phenyl trifluoromethyl ether](/img/structure/B11046840.png)
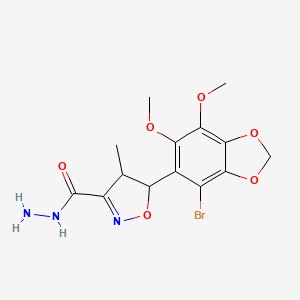
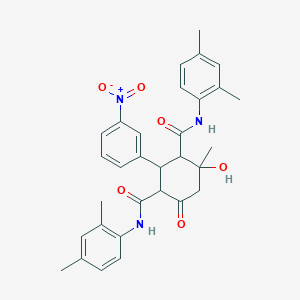
![1,3-dimethyl-6-pentyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11046869.png)
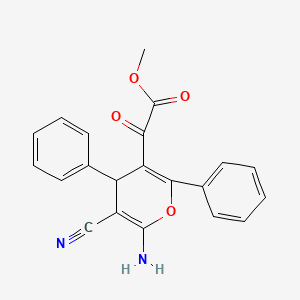
![Ethyl 5-amino-2-(2-chlorophenyl)-4-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11046881.png)
![Ethyl 4-{[(6-methyl-2-oxo-1,2,5,6,7,8-hexahydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B11046886.png)
